molecular formula C24H26N2O2 B10956702 (2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]

(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]

Cat. No.: B10956702
M. Wt: 374.5 g/mol
InChI Key: RMUAJVCGJDQETR-PHEQNACWSA-N
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Description

(2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] is a synthetic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an acetophenone derivative and a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually performed at room temperature and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions result in various substituted aromatic derivatives.

Scientific Research Applications

(2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, contributing to the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E,2’E)-1,1’-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one] lies in its combination of a piperazine ring with a chalcone structure. This combination imparts unique pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C24H26N2O2/c1-19-3-7-21(8-4-19)11-13-23(27)25-15-17-26(18-16-25)24(28)14-12-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3/b13-11+,14-12+

InChI Key

RMUAJVCGJDQETR-PHEQNACWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)C

Origin of Product

United States

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